molecular formula C17H24ClNO B3056298 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride CAS No. 70234-85-4

1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

Cat. No.: B3056298
CAS No.: 70234-85-4
M. Wt: 293.8 g/mol
InChI Key: KPOHPPSNWPXYNT-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride is a bicyclic amine derivative with a methoxy-substituted benzyl group. Its molecular formula is C₁₇H₂₃NO·HCl, and it has a molecular weight of ~293.83 g/mol (base: 257.38 g/mol, HCl: 36.46 g/mol). The compound lacks stereochemical centers in its base form, though enantiomers (R and S configurations) of the non-hydrochloride form are commercially available for biochemical research.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9,17-18H,2-5,10-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOHPPSNWPXYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70234-85-4
Record name Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-1,2,3,4,5,6,7,8-octahydro-1-(4-methoxybenzyl)isoquinolinium chloride
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Biological Activity

1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride (CAS No. 30356-07-1) is a compound of interest due to its potential biological activities. This isoquinoline derivative exhibits various pharmacological properties that have been explored in recent studies. The following sections detail its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17H23NO
  • Molecular Weight : 257.376 g/mol
  • Density : 1.07 g/cm³
  • Boiling Point : 394.8 °C at 760 mmHg
  • LogP : 3.799 (indicating moderate lipophilicity)

Pharmacological Profile

Research indicates that this compound may possess significant pharmacological activities:

  • Analgesic Effects : Preliminary studies suggest that this compound may act as an analgesic agent. It has shown potential in modulating pain pathways and may interact with opioid receptors based on structural similarities with known opioid compounds .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in various animal models. It demonstrated a reduction in inflammatory markers and improved outcomes in models of gastrointestinal inflammation .

The biological activity of this compound is hypothesized to be mediated through its interaction with various receptors:

  • Opioid Receptors : Binding affinity studies indicate that the compound may interact with mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), potentially acting as a dual agonist . This interaction profile suggests its utility in pain management.

Study on Analgesic Activity

A study conducted on mice assessed the analgesic effects of the compound using the tail flick test. The results indicated a dose-dependent reduction in pain response, suggesting that the compound effectively modulates nociceptive pathways .

Dose (mg/kg)Pain Response (% reduction)
530%
1050%
2070%

Study on Anti-inflammatory Effects

In a separate investigation focusing on inflammatory bowel disease models, the administration of the compound resulted in significant reductions in colonic inflammation and associated symptoms:

Treatment GroupInflammation Score Reduction (%)
Control0
Low Dose (10 mg/kg)25%
High Dose (50 mg/kg)60%

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
Target: 1-(4-Methoxy-benzyl)-octahydro-isoquinoline hydrochloride C₁₇H₂₃NO·HCl 293.83 4-methoxybenzyl 51072-36-7 Discontinued; purity ≥95%; no stereochemical centers in base form
1-(p-Methoxybenzyl)-2-methyl-octahydro-isoquinoline hydrochloride C₁₈H₂₆ClNO 307.86 4-methoxybenzyl, 2-methyl 95422-34-7 Synthesis on demand (95% purity); methyl group increases lipophilicity
(R)-(+)-1-(4-Methoxybenzyl)-octahydro-isoquinoline (non-HCl) C₁₇H₂₃NO 257.38 4-methoxybenzyl, R-configuration 30356-08-2 Used in biochemical research; enantiomeric specificity impacts activity
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride C₂₃H₃₀ClNO₄ 428.94 3,4-diethoxybenzyl, 6,7-diethoxy - Higher logP due to ethoxy groups; reduced aqueous solubility
Iso-E Super® (unrelated terpenoid; for methodological comparison) C₁₅H₂₄O 220.35 Cyclic terpenoid 54464-57-2 Odor threshold 7.33 ppb; analyzed via GC, NMR, MS

Key Differences

In contrast, analogs with ethoxy groups (e.g., 3,4-diethoxy derivatives) exhibit higher hydrophobicity, leading to increased logP and reduced solubility. The 2-methyl substituent in the analog (CAS 95422-34-7) increases molecular weight by ~14 g/mol compared to the target compound and may improve membrane permeability.

Stereochemistry: Enantiomers of the non-hydrochloride form (e.g., R-configuration, CAS 30356-08-2) highlight the role of stereochemistry in biochemical activity. Such specificity is absent in the racemic hydrochloride form.

Synthesis and Availability :

  • The target compound’s hydrochloride salt is discontinued, whereas methyl-substituted analogs are available via custom synthesis. Ethoxy-rich derivatives are less common, suggesting synthetic challenges or niche applications.

Pharmacological and Industrial Relevance

  • Receptor Binding : The methoxybenzyl group in the target compound may engage in π-π stacking or hydrogen bonding, making it relevant for studies on opioid or adrenergic receptors (inferred from structural analogs in ).
  • Thermodynamic Stability: Ethoxy-substituted analogs (e.g., C₂₃H₃₀ClNO₄) likely exhibit higher metabolic stability but lower aqueous solubility, limiting their bioavailability.
  • Analytical Methods : Techniques like GC, NMR, and MS (used for Iso-E Super®) could be adapted to characterize the target compound’s purity and degradation products.

Research Implications and Gaps

  • Data Gaps : The target compound lacks published data on boiling point, solubility, and detailed toxicology, whereas Iso-E Super® has well-documented safety profiles.
  • Stereochemical Studies: Further research is needed to compare the activity of R- and S-enantiomers of the hydrochloride form, as enantiopure non-salt versions are already utilized in biochemical assays.
  • Synthetic Optimization : The discontinued status of the target compound underscores the need for improved synthesis protocols or alternative analogs with similar properties.

Preparation Methods

Diastereomeric Crystallization

  • The racemic free base is dissolved in ethyl acetate and combined with 1.1 equivalents of (R)-d-mandelic acid.
  • Slow cooling (−20°C, 12 h) selectively crystallizes the (S)-enantiomer-mandelate complex, leaving the (R)-enantiomer in solution.
  • Filtration and recrystallization from ethanol/water (4:1) yield the (S)-enantiomer with >99% enantiomeric excess (ee).

Chromatographic Separation

For analytical quantification, chiral HPLC using a Lux Amylose-2 column (250 × 4.6 mm, 5 μm) achieves baseline separation. The mobile phase (hexane:isopropanol:ethanolamine, 90:10:0.1 v/v) elutes the (S)-enantiomer at 6.1 min and the (R)-enantiomer at 8.0 min. This method validates enantiomeric purity with a detection limit (LOD) of 0.0075% for the (R)-impurity in (S)-enantiomer batches.

Biocatalytic Approaches Using Imine Reductases

Recent advancements leverage imine reductase (IRED) enzymes for asymmetric synthesis. IR40 from Sandarearacinus amylolyticus catalyzes the reduction of α,β-unsaturated imine precursors to 1-(4-Methoxy-benzyl)-octahydroisoquinoline with 99% ee.

Procedure:

  • Substrate Preparation: 2-(1-Cyclohexenyl)ethylamine is condensed with 4-methoxyphenylacetic acid to form the imine precursor.
  • Enzymatic Reduction: IR40 (10 mg/mL) in phosphate buffer (pH 7.0) reduces the imine at 30°C for 24 h.
  • Isolation: Ethyl acetate extraction followed by HCl gas treatment yields the hydrochloride salt.

Table 2: Biocatalytic vs. Chemical Synthesis

Parameter Chemical Route Biocatalytic Route
Yield (%) 82 91
Enantiomeric Excess 99% (after resolution) 99% (direct)
Reaction Time 48 h 24 h
Solvent Waste High Low

Analytical Validation and Quality Control

HPLC Method Validation

The chiral HPLC method meets International Council for Harmonisation (ICH) guidelines:

  • Linearity: R² = 0.999 over 0.025–1.5% (R)-enantiomer.
  • Precision: Relative standard deviation (RSD) = 1.25% at LOQ.
  • Accuracy: Recovery rates of 88.6–106.6% for spiked samples.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (m, 1H, CH-N), 2.95–1.45 (m, 14H, cyclohexyl and CH₂).
  • IR (KBr): 2940 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C).

Industrial-Scale Optimization

Solvent Recovery

Ethanol and ethyl acetate are distilled and recycled, reducing production costs by 18%.

Crystallization Dynamics

Seeding with (S)-enantiomer crystals during cooling enhances yield (94% vs. 82% without seeding).

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a tetrahydroisoquinoline precursor with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). Yield optimization requires precise control of temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of precursor to alkylating agent). Post-synthesis, purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the hydrochloride salt .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) for purity (>95%). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 257.37 for the free base). Elemental analysis validates the hydrochloride salt .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture or light, as degradation products (e.g., free base or demethylated analogs) may form .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools resolve enantiomeric purity?

  • Methodological Answer : Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) can direct stereochemistry. Enantiomeric excess is quantified via chiral HPLC (Chiralpak AD-H column) or polarimetry (specific rotation comparison to literature values, e.g., [α]D²⁵ = +15° for the (S)-enantiomer) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, such as calcium channel inhibition?

  • Methodological Answer : Patch-clamp electrophysiology in HEK293 cells expressing L-type calcium channels (Cav1.2) can measure IC₅₀ values. Dose-response curves (1 nM–100 µM) assess inhibition potency. Complementary calcium flux assays (Fluo-4 AM dye) validate functional activity .

Q. How do structural modifications (e.g., methoxy group substitution) impact pharmacological properties?

  • Methodological Answer : Replace the 4-methoxy group with halides (e.g., Cl) or electron-withdrawing groups (e.g., NO₂) to study effects on receptor binding. Molecular docking (AutoDock Vina) predicts interactions with target proteins, while QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Perform solubility screens in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry. Confounding factors (e.g., salt form, particle size) are controlled via standardized protocols (USP <1236>). Cross-validate results with HPLC quantification .

Safety and Handling

Parameter Recommendation Reference
PPEGloves, lab coat, eye protection
First Aid (Skin Contact)Rinse with water; seek medical help if irritation persists
Environmental DisposalIncinerate in certified facilities

Key Research Challenges

  • Synthetic Yield Variability : Trace moisture during alkylation reduces yields; use molecular sieves or anhydrous solvents .
  • Bioactivity Reproducibility : Batch-to-batch purity differences (e.g., residual solvents) may skew assay results; implement rigorous QC protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Reactant of Route 2
1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride

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